

In-Depth Technical Guide to the Spectroscopic Data of Chlorahololide D

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Compound of Interest

Compound Name: Chlorahololide D

Cat. No.: B1162704

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Chlorahololide D**, a lindenane-type sesquiterpenoid dimer isolated from *Chloranthus holostegius*. The information presented herein is intended to support research and development efforts in natural product chemistry, oncology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of **Chlorahololide D** was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The quantitative data from these analyses are summarized below.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of **Chlorahololide D**.

Parameter	Value
Molecular Formula	C30H34O8
Ion	[M+H] ⁺
Observed m/z	523.2324
Calculated m/z	523.2332

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Chlorahololide D** was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.55	m	2.8
2	1.83	m	
3	0.85	m	
5	5.92	s	
6	3.12	d	
7	4.67	s	
9 α	2.21	m	
9 β	1.62	m	
13a	4.90	s	
13b	4.84	s	
14	1.05	s	
15	1.80	s	
1'	2.65	m	
2'	1.90	m	
3'	1.15	m	
5'	5.88	s	
6'	2.88	s	
8'	4.95	s	
9' α	2.15	m	
9' β	1.75	m	
13'a	5.01	s	
13'b	4.93	s	
14'	1.10	s	

15'	1.78	s
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¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Chlorahololide D** was recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm.

Position	δ (ppm)	Position	δ (ppm)
1	38.4	1'	39.1
2	28.1	2'	27.5
3	21.2	3'	22.0
4	148.2	4'	147.5
5	125.1	5'	124.8
6	55.4	6'	56.1
7	82.3	7'	83.5
8	170.1	8'	171.2
9	35.2	9'	36.0
10	45.6	10'	46.2
11	142.3	11'	143.1
12	174.5	12'	175.0
13	112.9	13'	113.5
14	18.2	14'	18.9
15	23.7	15'	24.1

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of **Chlorahololide D**.

Isolation of Chlorahololide D

- **Extraction:** The dried and powdered whole plants of *Chloranthus holostegius* were extracted with 95% ethanol at room temperature.
- **Solvent Partitioning:** The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure **Chlorahololide D**.

Spectroscopic Analysis

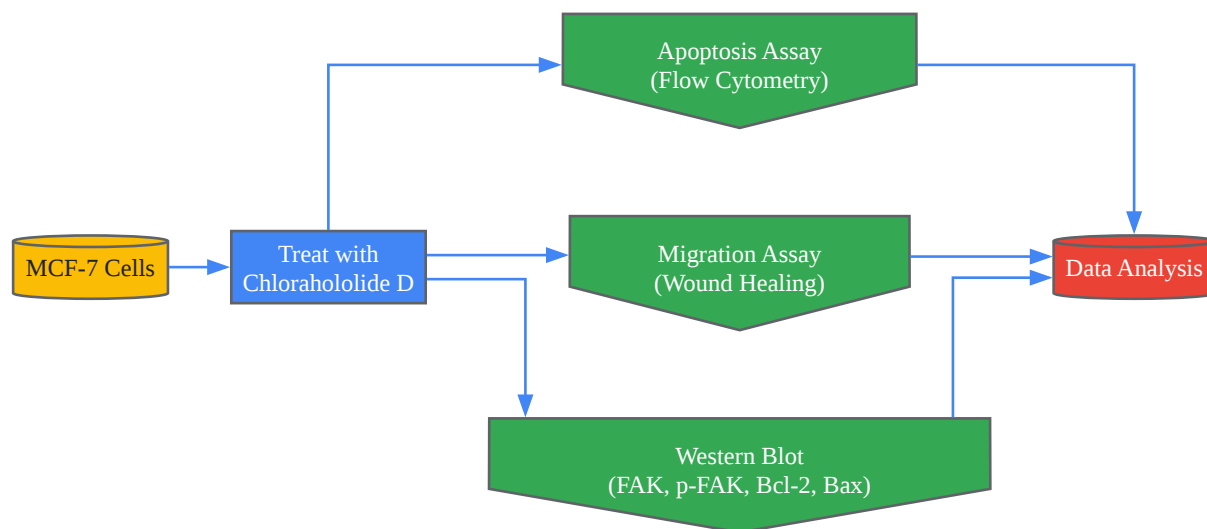
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts were referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

Chlorahololide D has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of cell migration through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.^{[1][2]}

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of **Chlorahololide D**.

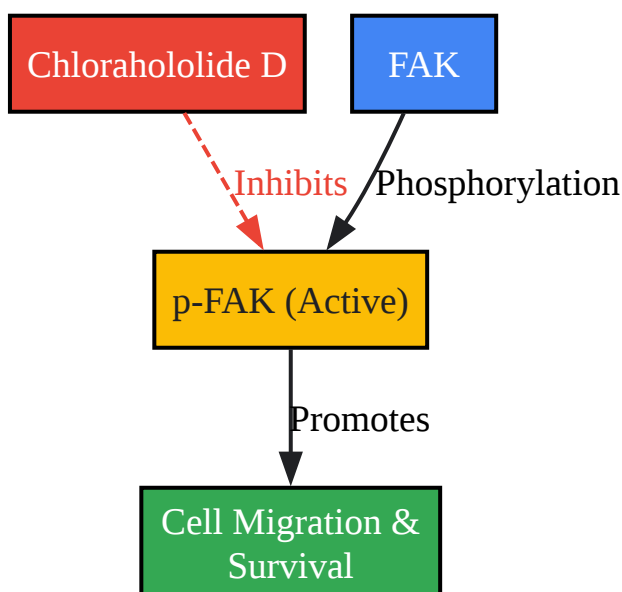


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Caption: In vitro experimental workflow for **Chlorahololide D**.

FAK Signaling Pathway Inhibition

Chlorahololide D inhibits the phosphorylation of FAK, a key regulator of cell migration and survival. This disruption leads to a downstream cascade that ultimately suppresses cancer cell metastasis.

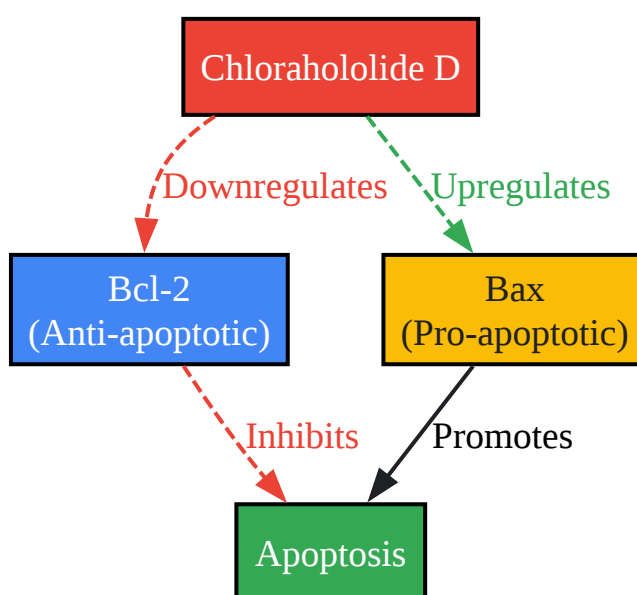


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Caption: Inhibition of the FAK signaling pathway by **Chlorahololide D**.

Induction of Apoptosis

Chlorahololide D induces apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins, including the Bcl-2 family. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.



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- 2. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
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